Cas no 879-05-0 (Magnesium,bromo(pentafluorophenyl)-)

Magnesium bromo(pentafluorophenyl)- is a highly reactive organometallic compound, primarily utilized in synthetic organic and organofluorine chemistry. Its key advantages include its ability to act as a versatile nucleophile or base in cross-coupling reactions, particularly for introducing pentafluorophenyl groups into target molecules. The compound’s strong electron-withdrawing pentafluorophenyl moiety enhances reactivity in Grignard-type transformations, making it valuable for constructing complex fluorinated architectures. It is typically handled under inert conditions due to its sensitivity to moisture and air. This reagent is particularly useful in pharmaceutical and materials science research, where precise fluorination is critical for tuning molecular properties.
Magnesium,bromo(pentafluorophenyl)- structure
879-05-0 structure
Product name:Magnesium,bromo(pentafluorophenyl)-
CAS No:879-05-0
MF:C6BrF5Mg
MW:271.265218734741
MDL:MFCD00015720
CID:707319
PubChem ID:3319152

Magnesium,bromo(pentafluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Magnesium,bromo(pentafluorophenyl)-
    • magnesium,1,2,3,4,5-pentafluorobenzene-6-ide,bromide
    • PENTAFLUOROPHENYLMAGNESIUM BROMIDE SOL. TECH ABOUT 0.5 M IN DIETHYL ET
    • Pentafluorophenylmagnesium bromide, 0.5M solution in diethyl ether, AcroSeal
    • 2,3,4,5,6-pentafluorophenylmagnesium bromide
    • Magnesium,bromo(pentafluorophenyl)
    • pentafluorophenylmagnesium bromide
    • Pentafluorophenylmagnesium bromide solution
    • per-fluorophenyl magnesium bromide
    • Bromo(pentafluorophenyl)magnesium (ACI)
    • (Perfluorophenyl)magnesium bromide
    • 2,3,4,5,6-Pentafluorophenylmagnesium bromide, 0.50 M in THF
    • PENTAFLUOROPHENYLMAGNESIUMBROMIDE
    • 879-05-0
    • DB-231619
    • AXQVMJIDNDRSFM-UHFFFAOYSA-M
    • magnesium;1,2,3,4,5-pentafluorobenzene-6-ide;bromide
    • C6F5MgBr
    • DTXSID1075438
    • MFCD00015720
    • Magnesium, bromo(pentafluorophenyl)-
    • 2,3,4,5,6-Pentafluorophenylmagnesium bromide, 0.5 M in THF
    • SCHEMBL1446910
    • pentafluorophenyl magnesiumbromide
    • pentafluorophenyl magnesium bromide
    • MDL: MFCD00015720
    • Inchi: 1S/C6F5.BrH.Mg/c7-2-1-3(8)5(10)6(11)4(2)9;;/h;1H;/q;;+1/p-1
    • InChI Key: AXQVMJIDNDRSFM-UHFFFAOYSA-M
    • SMILES: FC1C(F)=C(F)C([Mg]Br)=C(F)C=1F

Computed Properties

  • Exact Mass: 269.89500
  • Monoisotopic Mass: 269.89540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 266
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 0Ų
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.861 g/mL at 25 °C
  • Boiling Point: 34.6 °C
  • Flash Point: −35 °F
  • PSA: 0.00000
  • LogP: -0.32460
  • Solubility: Not determined

Magnesium,bromo(pentafluorophenyl)- Security Information

  • Hazardous Material transportation number:UN 2924 3/PG 1
  • WGK Germany:1
  • Hazard Category Code: 12-14-19-22-34-66-67
  • Safety Instruction: S26; S36/37/39; S43; S45
  • FLUKA BRAND F CODES:1-3-10
  • Hazardous Material Identification: F+ C
  • Risk Phrases:R12; R14; R19; R22; R34; R66; R67

Magnesium,bromo(pentafluorophenyl)- Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Magnesium,bromo(pentafluorophenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AB78132-50ml
Pentafluorophenylmagnesium bromide, 0.5M solution in diethyl ether, AcroSeal
879-05-0 0.50 M in 2-MeTHF
50ml
$251.00 2024-04-19
abcr
AB587009-100ml
2,3,4,5,6-Pentafluorophenylmagnesium bromide, 0.50 M in THF; .
879-05-0
100ml
€598.30 2024-07-20
abcr
AB587009-50ml
2,3,4,5,6-Pentafluorophenylmagnesium bromide, 0.50 M in THF; .
879-05-0
50ml
€343.00 2024-07-20
abcr
AB524018-100ml
2,3,4,5,6-Pentafluorophenylmagnesium bromide, 0.5 M in 2-MeTHF; .
879-05-0
100ml
€598.30 2025-02-20
abcr
AB524018-50 ml
2,3,4,5,6-Pentafluorophenylmagnesium bromide, 0.5 M in 2-MeTHF; .
879-05-0
50 ml
€343.00 2023-09-01
abcr
AB524018-100 ml
2,3,4,5,6-Pentafluorophenylmagnesium bromide, 0.5 M in 2-MeTHF; .
879-05-0
100 ml
€598.30 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P914949-100ml
Pentafluorophenylmagnesium bromide
879-05-0 ≥95%
100ml
1,199.00 2021-05-17
A2B Chem LLC
AB78132-100ml
Pentafluorophenylmagnesium bromide, 0.5M solution in diethyl ether, AcroSeal
879-05-0 0.50 M in 2-MeTHF
100ml
$440.00 2024-04-19
abcr
AB524018-50ml
2,3,4,5,6-Pentafluorophenylmagnesium bromide, 0.5 M in 2-MeTHF; .
879-05-0
50ml
€343.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X212915A-100ml
Magnesium,bromo(pentafluorophenyl)-
879-05-0
100ml
¥2971.0 2024-07-24

Magnesium,bromo(pentafluorophenyl)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
Reference
Syntheses and spectroscopic characteristics of bis-[dimethyl(aryl)silylmethyl]platinum(II) and bis-[dimethyl(benzyl)silylmethyl]platinum(II) complexes with diene-, nitrogen-, and phosphorus-donor ligands
Ankianiec, Bernardeta C.; et al, Polyhedron, 1995, 14(2), 249-65

Production Method 2

Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Solvents: Diethyl ether ;  2 h, 22 °C
Reference
Preparation of heptafluoronaphthyllithiums and -magnesiums: An unexpected difference in the reactivity of isomers C10F7H and C10F7Br towards organolithium and organomagnesium compounds
Shmakov, Mikhail M.; et al, Journal of Organometallic Chemistry, 2019, 899,

Production Method 3

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  5 h, 22 °C
2.1 Solvents: Diethyl ether ;  3 h, 22 °C
3.1 Reagents: Phenylmagnesium bromide Solvents: Diethyl ether ;  3 h, 22 °C
Reference
Transmetalation of Pentafluorophenylmercury Derivatives with Organylmagnesium Bromides
Bardin, V. V., Russian Journal of General Chemistry, 2019, 89(7), 1406-1408

Production Method 4

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  3 h, 22 °C
2.1 Reagents: Phenylmagnesium bromide Solvents: Diethyl ether ;  3 h, 22 °C
Reference
Transmetalation of Pentafluorophenylmercury Derivatives with Organylmagnesium Bromides
Bardin, V. V., Russian Journal of General Chemistry, 2019, 89(7), 1406-1408

Production Method 5

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Method of producing pentafluorophenylmagnesium derivatives using pentafluorobenzene
, European Patent Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether
Reference
Process for the preparation of fluorinated arylmagnesium derivatives and fluorinated arylboron compounds
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Solvents: Diethyl ether ;  3 h, 22 °C
Reference
Transmetalation of Pentafluorophenylmercury Derivatives with Organylmagnesium Bromides
Bardin, V. V., Russian Journal of General Chemistry, 2019, 89(7), 1406-1408

Production Method 8

Reaction Conditions
1.1 Solvents: Diethyl ether ;  5 h, 22 °C
Reference
Transmetalation of Pentafluorophenylmercury Derivatives with Organylmagnesium Bromides
Bardin, V. V., Russian Journal of General Chemistry, 2019, 89(7), 1406-1408

Production Method 9

Reaction Conditions
1.1 Reagents: Phenylmagnesium bromide Solvents: Diethyl ether ;  3 h, 22 °C
Reference
Transmetalation of Pentafluorophenylmercury Derivatives with Organylmagnesium Bromides
Bardin, V. V., Russian Journal of General Chemistry, 2019, 89(7), 1406-1408

Production Method 10

Reaction Conditions
1.1 Solvents: Diethyl ether ;  3 h, 22 °C
2.1 Reagents: Phenylmagnesium bromide Solvents: Diethyl ether ;  3 h, 22 °C
Reference
Transmetalation of Pentafluorophenylmercury Derivatives with Organylmagnesium Bromides
Bardin, V. V., Russian Journal of General Chemistry, 2019, 89(7), 1406-1408

Production Method 11

Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Solvents: Diethyl ether ;  18 h, 22 °C
Reference
Transmetalation of Pentafluorophenylmercury Derivatives with Organylmagnesium Bromides
Bardin, V. V., Russian Journal of General Chemistry, 2019, 89(7), 1406-1408

Magnesium,bromo(pentafluorophenyl)- Raw materials

Magnesium,bromo(pentafluorophenyl)- Preparation Products

Magnesium,bromo(pentafluorophenyl)- Related Literature

  • 1. Polyfluoroarenes. Part IX. Decafluorotolan: synthesis, properties, and use as an organometallic ligand
    J. M. Birchall,F. L. Bowden,R. N. Haszeldine,A. B. P. Lever J. Chem. Soc. A 1967 747
  • 2. Aromatic polyfluoro-compounds. Part LV. Preparation and reactions of some polyfluoro(alkylbenzenes)
    Paul L. Coe,Alan Whittingham J. Chem. Soc. Perkin Trans. 1 1974 917
  • 3. 173. Aromatic polyfluoro-compounds. Part VIII. Pentafluorobenzaldehyde and related pentafluorophenyl ketones and carboxylic acids
    A. K. Barbour,M. W. Buxton,P. L. Coe,R. Stephens,J. C. Tatlow J. Chem. Soc. 1961 808
  • 4. 340. The reaction of pentafluorophenylmagnesium bromide with pentafluoronitrobenzene in tetrahydrofuran
    G. M. Brooke,W. K. R. Musgrave J. Chem. Soc. 1965 1864
  • 5. Organophosphorus chemistry. Part V. Preparation of pentafluorophenylphosphorus chlorides and their reactions with amines
    M. G. Barlow,M. Green,R. N. Haszeldine,H. G. Higson J. Chem. Soc. C 1966 1592

Additional information on Magnesium,bromo(pentafluorophenyl)-

Magnesium, bromo(pentafluorophenyl): A Comprehensive Overview

Magnesium, bromo(pentafluorophenyl) (CAS No. 879-05-0) is a versatile and highly reactive organomagnesium compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound, often referred to as bromo(pentafluorophenyl)magnesium, is characterized by its unique chemical structure, which combines the reactivity of a Grignard reagent with the electron-withdrawing properties of the pentafluorophenyl group. This combination makes it an invaluable tool in a variety of synthetic transformations and materials applications.

The bromo(pentafluorophenyl)magnesium compound is synthesized through the reaction of bromopentafluorobenzene with magnesium metal in anhydrous ether or tetrahydrofuran (THF). The resulting Grignard reagent is highly reactive and can participate in a wide range of nucleophilic addition reactions, making it a key intermediate in the synthesis of complex organic molecules. The pentafluorophenyl group, with its strong electron-withdrawing effect, imparts unique electronic and steric properties to the molecule, which can be exploited in various synthetic strategies.

Recent research has highlighted the potential of bromo(pentafluorophenyl)magnesium in the development of novel materials and pharmaceuticals. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of this compound in the synthesis of fluorinated polymers with enhanced thermal stability and mechanical strength. These polymers have found applications in high-performance coatings, adhesives, and electronic materials.

In the pharmaceutical industry, bromo(pentafluorophenyl)magnesium has been utilized as a key intermediate in the synthesis of fluorinated drugs. Fluorine atoms are known to improve the metabolic stability and bioavailability of drug molecules, making them more effective and longer-lasting. A recent study in Organic Letters reported the successful synthesis of a novel fluorinated antiviral agent using this Grignard reagent. The resulting compound showed improved efficacy against a range of viral infections, including influenza and HIV.

The reactivity and versatility of bromo(pentafluorophenyl)magnesium also make it a valuable tool in catalytic processes. Researchers at the University of California, Berkeley, have developed a catalytic system that utilizes this compound to promote selective C-H functionalization reactions. This method has been shown to be highly efficient and selective, allowing for the synthesis of complex organic molecules with high yields and purity.

In addition to its synthetic applications, bromo(pentafluorophenyl)magnesium has been explored for its potential in materials science. A study published in Advanced Materials reported the use of this compound in the preparation of fluorinated metal-organic frameworks (MOFs). These MOFs exhibit exceptional gas adsorption properties and have potential applications in gas storage and separation technologies.

The safety and handling of bromo(pentafluorophenyl)magnesium are critical considerations for its use in laboratory settings. As with all Grignard reagents, it is highly reactive with water and air, necessitating careful handling under inert conditions. Proper storage and disposal protocols should be followed to ensure safety and environmental compliance.

In conclusion, magnesium, bromo(pentafluorophenyl) (CAS No. 879-05-0) is a powerful and versatile compound with a wide range of applications in organic synthesis, materials science, and pharmaceutical development. Its unique chemical properties make it an indispensable tool for researchers working on advanced materials and drug discovery projects. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern chemistry.

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